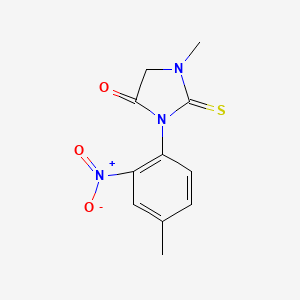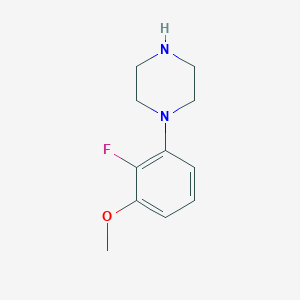
1-(2-Fluoro-3-methoxyphenyl)piperazine
概要
説明
1-(2-Fluoro-3-methoxyphenyl)piperazine is a chemical compound with the CAS Number: 1121613-59-9 . It has a molecular weight of 210.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15FN2O/c1-15-10-4-2-3-9 (11 (10)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 . This indicates the molecular structure of the compound.It is stored at room temperature and appears as a powder . The compound’s molecular weight is 210.25 .
科学的研究の応用
PET Imaging and Neurotransmission Studies
- [18F]p-MPPF as a 5-HT1A Antagonist : The compound [18F]p-MPPF, which includes the 1-(2-Fluoro-3-methoxyphenyl)piperazine structure, has been used as a 5-HT1A antagonist in positron emission tomography (PET) studies to explore serotonergic neurotransmission. This research encompasses chemistry, radiochemistry, and PET imaging in animals and humans, providing insights into serotonin receptor function and potential applications in neurological disorders (Plenevaux et al., 2000).
Synthesis and Pharmacology
- Development of Dopamine Uptake Inhibitors : Research into the synthesis of compounds like GBR-12909, which shares structural similarities with this compound, has been significant for understanding dopamine uptake inhibition. This research focuses on improving synthesis processes and yields, which is crucial for the development of pharmacological agents targeting dopamine-related disorders (Ironside et al., 2002).
Cancer Research
- Study of Cancer Cell Apoptosis : A compound structurally related to this compound demonstrated effectiveness in inducing apoptosis in cancer cells and causing cell cycle arrest. This research offers insights into novel cancer treatments and the mechanisms of action of potential anticancer compounds (Lee et al., 2013).
Receptor Binding Studies
- Serotonin-Selective Reuptake Inhibitors (SSRIs) : Compounds including this compound have been synthesized as potential SSRIs. These studies contribute to the understanding of serotonin reuptake mechanisms and could lead to the development of antidepressants with improved side effect profiles (Dorsey et al., 2004).
Bioactivity and Pharmacological Potential
- Mannich Bases with Piperazines : Research involving Mannich bases with this compound showed cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. These studies are vital for drug discovery, providing a foundation for the development of new therapeutic agents (Gul et al., 2019).
Fluorescent Ligands for Receptor Imaging
- Synthesis of Environment-Sensitive Fluorescent Ligands : The synthesis of fluorescent ligands based on 1-(2-methoxyphenyl)piperazine, related to this compound, has been explored for visualizing 5-HT1A receptors. This research is crucial for developing imaging agents for neuroscience research (Lacivita et al., 2009).
Safety and Hazards
作用機序
Target of Action
Piperazine derivatives are often found in drugs or bioactive molecules due to their impact on the physicochemical properties of the final molecule .
Mode of Action
Piperazine derivatives are generally used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
生化学分析
Biochemical Properties
1-(2-Fluoro-3-methoxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, particularly the 5-HT1A receptor, which is involved in the regulation of mood and anxiety
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to alter the activity of certain kinases, which play a crucial role in cell signaling . Additionally, it can affect the expression of genes involved in neurotransmission and neuroprotection, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, the binding of this compound to the 5-HT1A receptor results in the activation of downstream signaling pathways that regulate mood and anxiety . Additionally, it can inhibit the activity of certain enzymes, thereby modulating biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have anxiolytic and antidepressant-like effects . At higher doses, it may exhibit toxic or adverse effects, such as alterations in cardiovascular function and thermoregulation . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more easily excreted . These metabolic pathways play a crucial role in determining the pharmacokinetics and overall efficacy of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its distribution within various tissues and organs can influence its pharmacological properties and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-(2-fluoro-3-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACXPIAFKDEUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


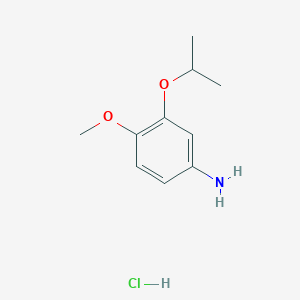
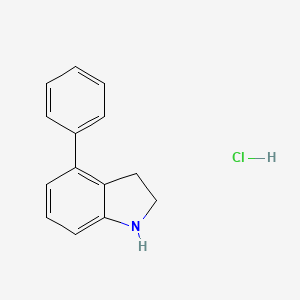
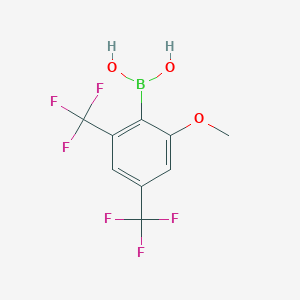
![1H-pyrrolo[2,3-c]pyridine-7-carboxamide](/img/structure/B1471043.png)
![4-Oxo-1,9a-dihydro-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1471045.png)
![10-(4-Chlorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1471050.png)
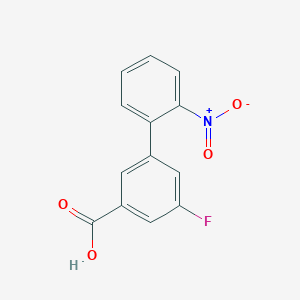

![tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1471054.png)

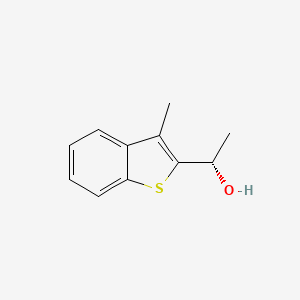

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)
